

In-Depth Technical Guide to the Octahedral Structure of Cobalt(II) Acetate Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II) acetate tetrahydrate

Cat. No.: B147987

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) acetate tetrahydrate, $\text{Co}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$, is a crystalline solid of significant interest in catalysis, materials science, and as a precursor in the synthesis of novel coordination complexes. A thorough understanding of its three-dimensional atomic arrangement is fundamental to elucidating its chemical behavior and designing new applications. This technical guide provides a comprehensive overview of the octahedral coordination geometry of **cobalt(II) acetate tetrahydrate**, based on seminal crystallographic studies. The document presents key structural parameters, a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction, and a visual representation of its coordination sphere.

Introduction

The chemical and physical properties of coordination compounds are intrinsically linked to their molecular structure. For **cobalt(II) acetate tetrahydrate**, the arrangement of ligands around the central cobalt ion dictates its reactivity, spectral properties, and magnetic behavior. X-ray crystallography has unequivocally established that in its tetrahydrate form, cobalt(II) acetate adopts an octahedral coordination geometry.^{[1][2][3]} The central cobalt(II) ion is coordinated by four water molecules and two acetate ligands, resulting in a discrete molecular complex.^[1] This guide delves into the precise structural details of this arrangement, providing quantitative data and methodological insights for professionals in the field.

Crystal Structure and Coordination Geometry

The crystal structure of **cobalt(II) acetate tetrahydrate** has been determined with high precision, revealing a monoclinic crystal system with the space group $P2_1/c$.^[1] The structure consists of discrete, centrosymmetric molecules of $\text{trans-[Co(CH}_3\text{COO)}_2(\text{H}_2\text{O)}_4]$. In this complex, the cobalt(II) ion is at the center of a distorted octahedron. The equatorial positions are occupied by the oxygen atoms of the four water molecules, while the axial positions are occupied by one oxygen atom from each of the two acetate ligands.^[1]

Quantitative Structural Data

The precise bond lengths and angles within the coordination sphere of the cobalt(II) ion are critical for understanding the nature of the metal-ligand interactions. The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study by Kaduk and Partenheimer (1997).

Parameter	Atoms Involved	Value	Unit
Lattice Parameters	a	4.80688(3)	Å
b	11.92012(7)	Å	
c	8.45992(5)	Å	
β	94.3416(4)	°	
Crystal System	-	Monoclinic	-
Space Group	-	P2 ₁ /c	-
Z	-	2	-
Bond Lengths	Co - O(acetate)	2.112(1)	Å
Co - O(water 1)	2.075(1)	Å	
Co - O(water 2)	2.131(1)	Å	
C - O(coordinated)	1.267(2)	Å	
C - O(uncoordinated)	1.251(2)	Å	
C - C	1.503(2)	Å	
Bond Angles	O(acetate) - Co - O(water 1)	89.1(1)	°
O(acetate) - Co - O(water 2)	90.9(1)	°	
O(water 1) - Co - O(water 2)	90.0(1)	°	

Data sourced from the study by Kaduk and Partenheimer (1997).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **cobalt(II) acetate tetrahydrate** is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

Crystal Growth and Selection

- **Crystal Growth:** Single crystals of **cobalt(II) acetate tetrahydrate** suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of the compound.
- **Crystal Selection:** A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope. The crystal should be free of cracks and other visible defects.

Data Collection

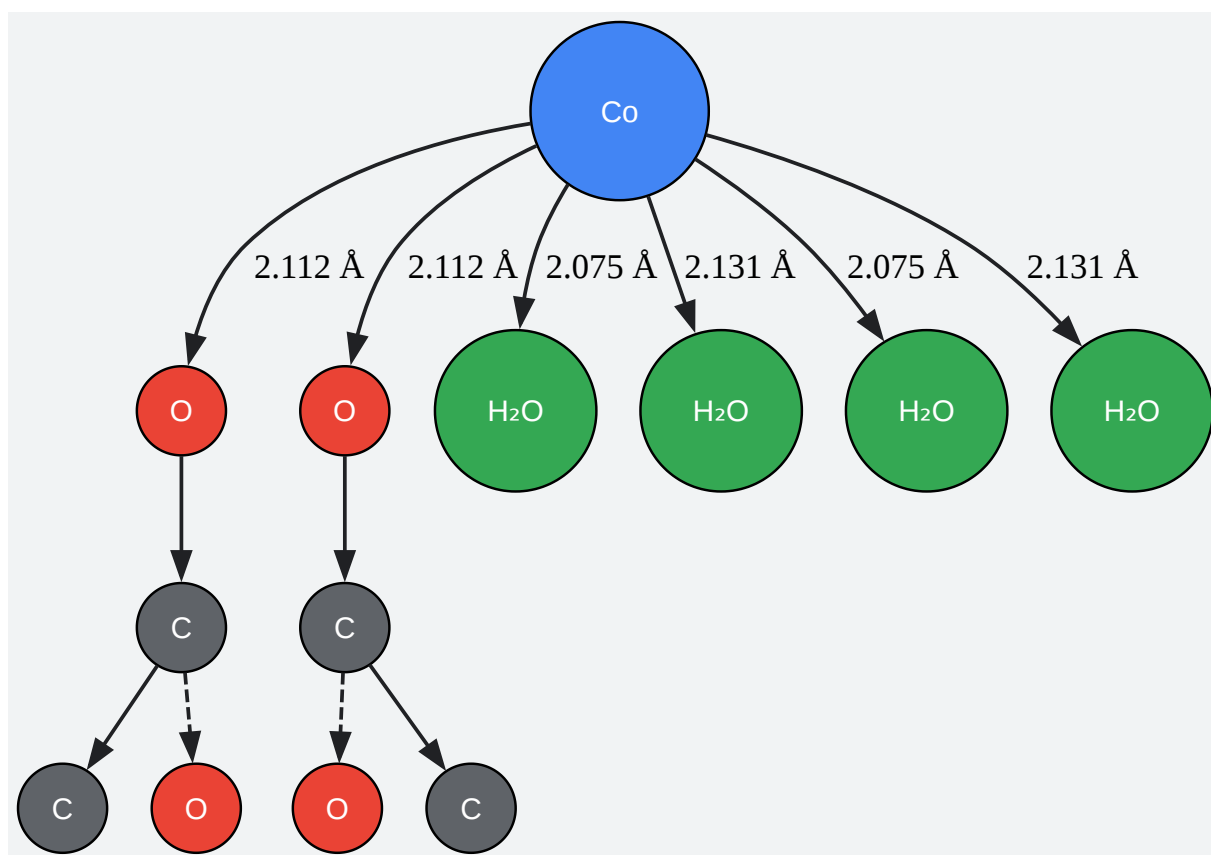
- **Mounting:** The selected crystal is mounted on a goniometer head, typically using a cryoloop and a suitable oil to hold it in place.
- **Diffractometer Setup:** The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
- **Data Collection:** The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of the Octahedral Structure

A visual representation of the coordination environment around the central cobalt(II) ion is essential for a clear understanding of the structure. The following diagram, generated using the DOT language, illustrates the octahedral geometry of the $[\text{Co}(\text{CH}_3\text{COO})_2(\text{H}_2\text{O})_4]$ complex.



[Click to download full resolution via product page](#)

Caption: Octahedral coordination of the Co(II) ion in **cobalt(II) acetate tetrahydrate**.

Conclusion

The octahedral structure of **cobalt(II) acetate tetrahydrate** is a well-characterized example of a coordination complex with significant implications for its chemical applications. The precise structural parameters, determined through single-crystal X-ray diffraction, provide a solid foundation for understanding its reactivity and for the rational design of new materials and catalysts. This guide has summarized the key structural features, provided a detailed

experimental protocol for its determination, and offered a clear visualization of its coordination geometry, serving as a valuable resource for researchers and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cobalt(II) acetate tetrahydrate | 6147-53-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Octahedral Structure of Cobalt(II) Acetate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147987#octahedral-structure-of-cobalt-ii-acetate-tetrahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com